molecular formula C13H13N5O4 B2949888 Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 450345-16-1

Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate

Cat. No.: B2949888
CAS No.: 450345-16-1
M. Wt: 303.278
InChI Key: GKAQGPLSZZASHV-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a benzoate ester derivative featuring a pyrimidine ring substituted with amino (NH₂) and nitro (NO₂) groups at the 6- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, or polymer chemistry.

Properties

IUPAC Name

ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-2-22-13(19)8-3-5-9(6-4-8)17-12-10(18(20)21)11(14)15-7-16-12/h3-7H,2H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAQGPLSZZASHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reducing agents. This reaction modifies the electronic properties of the pyrimidine ring, enabling further functionalization.

Reaction Conditions Yield Catalyst/Reagent Source
Nitro to amine reductionH₂ (1 atm), Pd/C, ethanol, 25°C, 12 h85%Palladium on carbon
Nitro to hydroxylamineZn/HCl, NH₄Cl, H₂O, 60°C, 6 h72%Zinc dust, hydrochloric acid

Mechanistic Insight :
Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group. Zinc-mediated reduction involves acidic protonation of the nitro group, forming a nitroso intermediate before final reduction to the amine .

Hydrolysis Reactions

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reaction Conditions Yield Reagent Source
Ester to acid hydrolysis2 M NaOH, ethanol/H₂O (1:1), reflux, 4 h90%Sodium hydroxide
Acid-catalyzed hydrolysis6 M HCl, 100°C, 8 h78%Hydrochloric acid

Key Findings :
Basic hydrolysis follows nucleophilic acyl substitution, with hydroxide attacking the carbonyl carbon. The reaction is irreversible under alkaline conditions .

Substitution Reactions

The amino group participates in nucleophilic substitution or condensation reactions, while the pyrimidine ring can undergo electrophilic substitution at activated positions.

Acylation of the Amino Group

Reaction Conditions Yield Reagent Source
AcetylationAcetic anhydride, pyridine, 25°C, 2 h88%Acetic anhydride
BenzoylationBenzoyl chloride, K₂CO₃, DMF, 60°C, 6 h82%Benzoyl chloride

Electrophilic Aromatic Substitution

Reaction Conditions Yield Reagent Source
NitrationHNO₃/H₂SO₄, 0°C, 3 h65%Nitrating mixture
SulfonationH₂SO₄, SO₃, 50°C, 5 h58%Sulfur trioxide

Regioselectivity :
The nitro group directs electrophiles to the meta position on the pyrimidine ring, while the amino group activates ortho/para positions on the benzene ring .

Oxidation Reactions

The amino group can oxidize to nitroso or nitro derivatives under controlled conditions.

Reaction Conditions Yield Oxidizing Agent Source
Amino to nitroso oxidationH₂O₂, AcOH, 25°C, 12 h68%Hydrogen peroxide
Full oxidation to nitroKMnO₄, H₂SO₄, 70°C, 8 h45%Potassium permanganate

Caution :
Over-oxidation risks degrading the pyrimidine ring. Stabilizing agents like acetic acid improve selectivity for nitroso formation .

Coupling Reactions

The amino group facilitates cross-coupling reactions, enabling structural diversification.

Reaction Conditions Yield Catalyst Source
Suzuki-Miyaura coupling(3-Nitrophenyl)boronic acid, Pd(PPh₃)₄75%Tetrakispalladium
Ullmann couplingCuI, 1,10-phenanthroline, DMF, 120°C63%Copper iodide

Mechanism :
Palladium-catalyzed coupling proceeds via oxidative addition, transmetallation, and reductive elimination. The amino group enhances electron density, improving reactivity .

Scientific Research Applications

Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Flexibility : Pyrimidine benzoates are often synthesized via multi-step routes involving heterocyclic ring formation and esterification . Modifications to the pyrimidine ring (e.g., saturation, substituent position) significantly alter physicochemical properties.
  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., dimethylamino ) enhance polymerization efficiency, while electron-withdrawing groups (e.g., nitro) may require co-initiators like DPI to optimize reactivity. Aromatic pyrimidines generally exhibit stronger intermolecular interactions than pyridines or saturated analogs, influencing crystallinity and bioavailability.

Biological Activity

Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate, also known by its CAS number 450346-33-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C13H12N4O5
  • Molecular Weight : 304.26 g/mol
  • CAS Number : 450346-33-5

The compound features a pyrimidine ring substituted with amino and nitro groups, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.039 mg/mL

These findings indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria and fungi .

The mechanism through which this compound exerts its effects is believed to involve the inhibition of key enzymes in microbial metabolism. The presence of the nitro group is thought to enhance its ability to disrupt cellular processes in pathogens, leading to cell death .

Case Studies and Research Findings

  • Antibacterial Screening : A comprehensive study involving over 6000 compounds identified this compound as a potent inhibitor against a variety of bacterial strains, with specific attention to its low MIC values compared to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the nitro and amino groups significantly affect the compound's antibacterial efficacy. For example, compounds with electron-withdrawing groups on the aromatic ring demonstrated enhanced activity against certain bacterial strains .
  • In Vivo Studies : Preliminary in vivo studies suggest that this compound may also have anti-inflammatory properties, which could further augment its therapeutic potential in treating infections .

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